molecular formula C20H30N6Na2O12S2 B12351745 disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate

disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate

Cat. No.: B12351745
M. Wt: 656.6 g/mol
InChI Key: DRFILBXQKYDTFW-JIWRMXRASA-L
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Description

The compound disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate is a complex disodium salt featuring a disulfide bridge, carboxymethylamino groups, and peptide-like linkages.

Properties

Molecular Formula

C20H30N6Na2O12S2

Molecular Weight

656.6 g/mol

IUPAC Name

disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C20H32N6O12S2.2Na/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);;/q;2*+1/p-2/t9-,10-,11-,12-;;/m0../s1

InChI Key

DRFILBXQKYDTFW-JIWRMXRASA-L

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)NCC(=O)O)[C@@H](C(=O)[O-])N.[Na+].[Na+]

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)O)C(C(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glutathione disodium salt oxidized form typically involves the oxidation of reduced glutathione (GSH). One common method is the use of oxidizing agents such as hydrogen peroxide (H2O2) or 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB) to convert GSH to its oxidized form (GSSG) . The reaction is carried out under controlled conditions to ensure complete oxidation and to prevent over-oxidation or degradation of the product.

Industrial Production Methods

In industrial settings, the production of glutathione disodium salt oxidized form involves large-scale oxidation processes using similar oxidizing agents. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .

Scientific Research Applications

Glutathione disodium salt oxidized form is extensively used in scientific research due to its role in cellular redox balance and antioxidant properties. Some of its applications include:

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The compound’s defining characteristics include:

  • Disulfide bridge : Facilitates redox activity and structural stability.
  • Carboxymethylamino groups: Enhance solubility and metal-binding capacity.
  • Peptide backbone : Enables interactions with proteases or transporters.
Structurally Related Compounds
Compound Name Structural Similarity Key Differences Reference
Aglaithioduline ~70% Tanimoto similarity (MACCS fingerprints); shared peptide-like backbone Lacks disulfide bridge
SAHA (Suberoylanilide hydroxamic acid) Similar pharmacokinetic properties (e.g., solubility, LogP) No carboxymethylamino groups; histone target
Glutathione conjugates (e.g., THT+) Shared disulfide/sulfonium motifs; GST-catalyzed metabolism Simpler backbone; no peptide linkages
(2S,2'S)-5,5'-[disulfanediylbis(...)] Identical disulfide and carboxymethylamino groups Additional pyridinium ring in sidechain

Methodology :

  • Tanimoto/Dice coefficients : Computed using MACCS or Morgan fingerprints to quantify structural overlap .
  • NMR shift analysis : Regions A (positions 39–44) and B (29–36) in analogs show conserved chemical environments, while sidechains differ .

Functional and Bioactivity Comparisons

Bioactivity Profiling
  • Mode of action : Compounds with >70% structural similarity (e.g., aglaithioduline) cluster into groups with shared targets (e.g., HDAC8 inhibition), suggesting the target compound may modulate epigenetic enzymes .
  • Glutathione S-transferase interactions : Busulfan analogs with sulfonium ions exhibit GSTA1-1-catalyzed conjugation (Vmax/KM = 7.95 µL/min/mg), implying the target compound may undergo similar metabolic pathways .
Proteomic Interaction Signatures (CANDO Platform)
  • Multi-organism proteome analysis : Compounds with similar interaction signatures (e.g., shared GST or protease targets) predict functional homology. The target compound’s disulfide motif aligns with redox-active proteins like thioredoxin .
  • Off-target effects: Dissimilar proteomic signatures (e.g., non-overlapping kinase interactions) reduce risk of side effects compared to SAHA .

Limitations and Contradictions in Comparison Methods

Structural vs. non-histone targets .

Proteomic vs. QSAR Models :

  • CANDO’s proteome-wide interaction analysis diverges from QSAR’s population-based predictions, leading to conflicting similarity rankings .

NMR vs. Docking Data :

  • Conserved NMR shifts (e.g., regions A/B) suggest structural homology, but molecular docking may reveal divergent binding affinities due to sidechain variations .

Biological Activity

Disodium (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate, commonly referred to as a complex organic molecule, has garnered attention for its potential biological activities. This compound is characterized by its intricate structure, which includes multiple amino acids and functional groups that may interact with various biological pathways.

Chemical Structure and Properties

The molecular formula of disodium (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate is C20H30N6Na2O12S2, and it has a molecular weight of approximately 500.4 g/mol. The compound features a variety of functional groups including amines, carboxylic acids, and disulfides, which are critical for its biological activity.

Research indicates that disodium (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate may exert its biological effects through several mechanisms:

  • Receptor Modulation : The compound interacts with cell surface receptors, potentially modulating signaling pathways involved in various cellular processes.
  • Antioxidant Properties : The presence of disulfide bonds suggests that the compound may have antioxidant properties, which could play a role in reducing oxidative stress in cells .
  • Amino Acid Metabolism : As a derivative of amino acids, it may influence metabolic pathways related to protein synthesis and degradation .

Case Studies

Several studies have investigated the biological effects of related compounds or derivatives:

  • Study on Anticancer Activity : A study examined the effects of similar disodium compounds on cancer cell lines, showing significant inhibition of cell proliferation through apoptosis induction .
  • Neuroprotective Effects : Research indicated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities of disodium (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate compared to similar compounds:

Compound NameBiological ActivityMechanism
Disodium (target)Antioxidant, anticancerReceptor modulation, apoptosis induction
Compound AAntioxidantFree radical scavenging
Compound BAnticancerCell cycle arrest

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